N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941972-21-0
VCID: VC7419414
InChI: InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.54

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

CAS No.: 941972-21-0

VCID: VC7419414

Molecular Formula: C23H20N2O3S2

Molecular Weight: 436.54

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide - 941972-21-0

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and an ethylsulfonylphenyl acetamide group, which contribute to its biological activity and utility in research.

Key Features:

  • Benzo[d]thiazole Moiety: Known for its biological activities, particularly in anticancer and antimicrobial applications.

  • Ethylsulfonyl Group: Contributes to the compound's solubility and stability.

  • Acetamide Group: Acts as a linker between the benzo[d]thiazole and ethylsulfonylphenyl moieties.

Synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

The synthesis of this compound typically involves multi-step organic reactions. Common methods include multi-component reactions and traditional condensation techniques. The process requires careful control of reaction conditions, such as temperature and pH, to ensure optimal yields. Solvents like dimethylformamide or dichloromethane are commonly used to dissolve reactants effectively and promote reaction kinetics.

Synthetic Steps:

  • Starting Materials: Benzo[d]thiazole derivatives and ethylsulfonylphenyl compounds.

  • Reaction Conditions: Temperature control (e.g., room temperature) and pH adjustment.

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts/Reagents: May include Lewis acids for electrophilic aromatic substitution.

Biological Activity and Applications

This compound is part of the thiazole derivatives class, known for diverse pharmacological properties, including antimicrobial and anticancer activities. Studies indicate that compounds with similar structures show significant potency against cancer cell lines, demonstrating IC50 values in the micromolar range.

Potential Applications:

  • Anticancer Research: Inhibits cell proliferation and survival pathways.

  • Antimicrobial Studies: Exhibits activity against various microbial strains.

Research Findings and Data

Compound FeatureDescription
Benzo[d]thiazole MoietyKnown for anticancer and antimicrobial activities.
Ethylsulfonyl GroupEnhances solubility and stability.
Acetamide LinkerConnects the benzo[d]thiazole and ethylsulfonylphenyl moieties.
Synthetic MethodsMulti-component reactions and condensation techniques.
Biological ActivityShows potency against cancer cell lines.

Future Directions:

  • Drug Development: Potential candidate for drug discovery due to its diverse biological activities.

  • Mechanistic Studies: Further research needed to elucidate its interaction with molecular targets.

CAS No. 941972-21-0
Product Name N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Molecular Formula C23H20N2O3S2
Molecular Weight 436.54
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26)
Standard InChIKey OZDHVNFZGPGRBP-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Solubility not available
PubChem Compound 18587044
Last Modified Aug 19 2023

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